tert-butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate
Description
tert-Butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a bis(4-methoxyphenyl)phenylmethyl (trityl) group at the 3-position, a methylsulfonyloxy group at the 4-position, and a tert-butyl carbamate (Boc) protecting group at the 1-position. This compound is likely an intermediate in organic synthesis, particularly in nucleoside or carbohydrate chemistry, where trityl groups protect hydroxyls and sulfonates act as leaving groups. Below, we compare its structural and synthetic features with analogous compounds from recent literature.
Properties
Molecular Formula |
C31H37NO8S |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C31H37NO8S/c1-30(2,3)39-29(33)32-20-27(28(21-32)40-41(6,34)35)38-31(22-10-8-7-9-11-22,23-12-16-25(36-4)17-13-23)24-14-18-26(37-5)19-15-24/h7-19,27-28H,20-21H2,1-6H3/t27-,28+/m1/s1 |
InChI Key |
FNFXANFTPUGDMK-IZLXSDGUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)OS(=O)(=O)C)OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OS(=O)(=O)C)OC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Chiral Pyrrolidine Core
The stereochemistry at C3 and C4 is established early in the synthesis. Asymmetric hydrogenation or enzymatic resolution methods are employed to generate the (3R,4S) configuration.
Typical Procedure :
- Starting Material : (3R,4S)-4-Hydroxypyrrolidine-3-ol.
- Protection : The amine is protected with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at 0–25°C for 12 hours.
- Workup : The product (3R,4S)-1-Boc-3,4-dihydroxypyrrolidine is isolated via aqueous extraction and column chromatography (hexane/ethyl acetate, 3:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–92% |
| Purity (HPLC) | ≥98% |
| Stereopurity (Chiral HPLC) | >99% ee |
Introduction of the Trityl Ether Group
The bulky trityl group is introduced via nucleophilic substitution or Mitsunobu reaction.
Mitsunobu Protocol :
- Reagents :
- Bis(4-methoxyphenyl)-phenylmethanol (trityl alcohol).
- Diisopropyl azodicarboxylate (DIAD).
- Triphenylphosphine (PPh₃).
- Conditions : Anhydrous THF, 0°C to reflux, 24 hours.
- Product : (3R,4S)-1-Boc-3-trityloxy-4-hydroxypyrrolidine .
Optimization Insights :
- Excess trityl alcohol (1.5 equiv) improves yield.
- Molecular sieves (4Å) prevent moisture interference.
Reaction Monitoring :
- TLC (Rf = 0.45 in hexane/ethyl acetate 2:1).
- ¹H NMR (CDCl₃): δ 7.25–7.15 (m, 15H, trityl aromatic), 4.80 (d, J = 6.5 Hz, 1H, C3-O).
Sulfonylation at C4
The 4-hydroxyl group is converted to a mesyloxy group using methanesulfonyl chloride (MsCl).
Procedure :
- Activation : Add MsCl (1.2 equiv) to a solution of (3R,4S)-1-Boc-3-trityloxy-4-hydroxypyrrolidine in dichloromethane (DCM) at −20°C.
- Base : Triethylamine (3.0 equiv) is added dropwise.
- Reaction Time : 2 hours at −20°C, then warm to 25°C.
Critical Parameters :
- Low temperature minimizes racemization.
- Anhydrous conditions prevent hydrolysis of MsCl.
Yield and Purity :
| Parameter | Value |
|---|---|
| Yield | 88–94% |
| Purity (NMR) | ≥97% |
Reaction Mechanisms and Stereochemical Control
Mitsunobu Reaction Dynamics
The Mitsunobu reaction proceeds via a redox mechanism:
- Phosphine Activation : PPh₃ reacts with DIAD to form a betaine intermediate.
- Alcohol Activation : Trityl alcohol is converted to its oxonium ion.
- Nucleophilic Attack : The pyrrolidine hydroxyl group displaces the activated oxygen.
Stereochemical Integrity :
Mesylation Kinetics
Methanesulfonation follows a two-step process:
- Proton Abstraction : Triethylamine deprotonates the hydroxyl group.
- Electrophilic Attack : MsCl reacts with the alkoxide to form the mesylate.
Side Reactions :
- Over-sulfonylation is avoided by stoichiometric control.
- Hydrolysis of MsCl to methanesulfonic acid is minimized via low-temperature operation.
Purification and Analytical Characterization
Chromatographic Techniques
- Flash Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate).
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min.
Retention Times :
| Compound | tR (min) |
|---|---|
| Final Product | 12.3 |
| Des-trityl Impurity | 8.7 |
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃) :
- δ 1.43 (s, 9H, Boc tert-butyl).
- δ 3.78 (s, 6H, OCH₃).
- δ 4.25–4.10 (m, 2H, C3 and C4 protons).
HRMS (ESI+) :
- Calculated for C₃₁H₃₇NO₈S [M+H]⁺: 583.69.
- Found: 583.72.
Challenges and Alternative Approaches
Competing Side Reactions
Alternative Protecting Groups
- Bn vs. Trityl : Benzyl groups offer lower steric hindrance but require harsher hydrogenolysis conditions.
- Alloc Protection : Allyloxycarbonyl groups allow orthogonal deprotection but are less stable.
Industrial-Scale Considerations
Cost Optimization
| Reagent | Cost (USD/kg) |
|---|---|
| Trityl Alcohol | 1,200 |
| DIAD | 800 |
| MsCl | 150 |
Strategies :
Environmental Impact
- E-Factor : 32 (solvent-intensive steps).
- Green Alternatives : Switch to 2-MeTHF or cyclopentyl methyl ether (CPME) as recyclable solvents.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylsulfonyloxy Group
The methylsulfonyloxy (-OSO₂CH₃) moiety serves as an excellent leaving group, enabling S<sub>N</sub>2 displacement reactions with nucleophiles. This reaction is stereospecific, retaining the configuration at the 4S position due to the pyrrolidine ring’s rigidity.
Example: Reaction with sodium azide yields tert-butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-azidopyrrolidine-1-carboxylate, a precursor for click chemistry applications.
Hydrolysis of the tert-Butyl Carbamate
The tert-butyloxycarbonyl (Boc) protecting group undergoes acid-catalyzed hydrolysis to expose the pyrrolidine nitrogen.
| Conditions | Reagents | Outcome |
|---|---|---|
| HCl (4M in dioxane) or TFA | Trifluoroacetic acid (TFA) | Deprotection to free amine |
| Ambient temperature, 2–4 hours | Intermediate for further functionalization |
Elimination Reactions
Under strongly basic conditions, the methylsulfonyloxy group participates in β-elimination , forming a conjugated diene system.
| Conditions | Base | Product |
|---|---|---|
| DBU or Et₃N in DMF | 1,8-Diazabicycloundecene (DBU) | Δ³-Pyrroline derivative |
Oxidation
-
Methoxyphenyl groups : Resistant to mild oxidants but undergo demethylation with BBr₃ to yield phenolic derivatives.
-
Sulfur oxidation : The methylsulfonyloxy group is already in its highest oxidation state (+6).
Reduction
-
Ester reduction : LiAlH₄ reduces the tert-butyl carbamate to a primary alcohol, though this is rarely performed due to the compound’s complexity.
Coupling Reactions
While the compound itself is not a direct participant in cross-coupling reactions, its synthetic intermediates (e.g., brominated analogs) may engage in Suzuki-Miyaura or Buchwald-Hartwig couplings using ligands like bis(3,5-di-tert-butyl-4-methoxyphenyl)chlorophosphine .
Key Mechanistic Considerations
-
Steric effects : The bis(4-methoxyphenyl)-phenylmethoxy group creates steric hindrance, directing nucleophilic attacks to the methylsulfonyloxy site.
-
Solvent dependence : Reactions in DMSO accelerate S<sub>N</sub>2 pathways due to its high polarity.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its aromatic rings and functional groups make it suitable for labeling and detection in various assays.
Medicine
In medicine, the compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with specific molecular targets can be exploited for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below summarizes key structural elements and functional groups of the target compound and analogs:
Key Observations:
- Protecting Groups : The Boc group is widely used across analogs (e.g., ), while employs Fmoc, a base-labile alternative .
- Functional Groups : The target’s trityl and sulfonate groups contrast with electron-withdrawing substituents (e.g., nitro, trifluoromethyl in 6gB ) or bioactive motifs (e.g., isoxazole in 29d ).
- Stereochemistry : Many analogs (e.g., ) emphasize stereochemical control, similar to the (3R,4S) configuration of the target.
Comparison with Analog Syntheses:
- Photoredox Catalysis : Compound 6gB () uses fac-Ir(ppy)₃ for radical-based functionalization .
- Cross-Coupling : employs Suzuki-Miyaura coupling with palladium catalysts .
- Mitsunobu Reaction: utilizes Mitsunobu conditions for ether formation .
Physicochemical Properties
- Solubility : The target’s trityl group imparts hydrophobicity, whereas the sulfonate enhances polarity. This contrasts with trifluoromethyl-containing analogs (e.g., 6gB ), which are highly lipophilic.
- Stability : The trityl group is acid-labile (cleaved with dilute acid), while the Boc group requires stronger acidic conditions (e.g., TFA). Analogs with Fmoc () are base-sensitive .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing tert-butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate?
- Methodology : The compound is typically synthesized via multi-step reactions involving protective group strategies. For example, tert-butyl esters are introduced using reagents like di-tert-butyl dicarbonate under anhydrous conditions (e.g., THF or dichloromethane with triethylamine as a base). Key steps include:
- Protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group .
- Selective sulfonylation at the 4-position using methylsulfonyl chloride (MsCl) in the presence of DMAP (4-dimethylaminopyridine) to activate the hydroxyl group .
- Installation of the trityl-like [bis(4-methoxyphenyl)-phenylmethoxy] group via nucleophilic substitution under mild acidic or basic conditions .
- Analytical validation : Progress is monitored via TLC and NMR (if phosphorylated intermediates are involved) .
Q. How is the stereochemical integrity of the (3R,4S) configuration maintained during synthesis?
- Methodology : Chiral resolution or asymmetric synthesis is critical. For instance:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (3R,4S)-pyrrolidine derivatives) to preserve configuration during functionalization .
- Stereoselective sulfonylation : Controlled reaction conditions (low temperature, inert atmosphere) prevent racemization at the 4-position .
Q. What spectroscopic techniques are used to characterize this compound?
- Key techniques :
- NMR : and NMR for backbone structure; NMR if phosphorylated intermediates exist .
- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular formula (e.g., CHNOS) .
- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and sulfonate (S=O, ~1350 cm) groups .
Advanced Research Questions
Q. How do steric and electronic effects of the bis(4-methoxyphenyl)-phenylmethoxy group influence reactivity in downstream applications?
- Steric effects : The bulky trityl-like group hinders nucleophilic attack at the adjacent pyrrolidine nitrogen, making it a stable protective group for amine functionalities in peptide synthesis .
- Electronic effects : Electron-donating methoxy groups stabilize the trityl cation intermediate during acidic cleavage, enabling controlled deprotection .
- Experimental design : Compare reaction rates of protected vs. unprotected analogs in SN2 or coupling reactions .
Q. What are the challenges in analyzing contradictory data from synthetic yields vs. computational predictions?
- Case study : Discrepancies between predicted (DFT-calculated) and observed yields for sulfonate ester formation may arise from solvent polarity or competing side reactions (e.g., elimination under basic conditions) .
- Resolution : Perform kinetic studies (e.g., variable-temperature NMR) to identify intermediates and optimize reaction conditions .
Q. How does the methylsulfonyloxy (mesyl) group at the 4-position affect the compound’s stability under varying pH conditions?
- Stability profile :
- Acidic conditions : The mesyl group is stable below pH 3 but hydrolyzes slowly in strong acids (e.g., HCl/THF) .
- Basic conditions : Rapid hydrolysis occurs above pH 9 due to nucleophilic attack by hydroxide ions .
- Mitigation : Stabilize the compound in neutral buffers (pH 6–8) for biological assays .
Methodological Recommendations
Designing experiments to study the compound’s role as a chiral building block in drug discovery :
- Step 1 : Synthesize derivatives via Suzuki-Miyaura coupling (for aryl groups) or reductive amination (for amine functionalities) .
- Step 2 : Screen for bioactivity (e.g., kinase inhibition) using SPR (Surface Plasmon Resonance) or fluorescence polarization assays .
- Step 3 : Correlate stereochemistry with target binding using molecular docking (e.g., AutoDock Vina) .
Addressing low yields in large-scale synthesis :
- Optimization strategies :
- Use flow chemistry to enhance mixing and heat transfer during exothermic steps (e.g., mesylation) .
- Replace traditional column chromatography with C18 reverse-phase purification for polar intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
